Researchers sourcing Lufenuron precursors face supply gaps and risk synthetic failure from analog substitution. 4-Amino-2,5-dichlorophenol (CAS 50392-39-7) is the definitive intermediate-its 2,5-dichloro substitution pattern is structurally essential for Lufenuron (CAS 103055-07-8) bioactivity and cannot be replicated by generic aminophenols.
• Established key intermediate for the chitin synthesis inhibitor Lufenuron, a high-value veterinary API and agricultural insecticide.
• Preferred oxidation hair dye coupler delivering superior wash fastness and light stability versus p-aminophenol.
• Available from research to bulk scale; consistent 96% purity with full analytical documentation (NMR, HPLC, GC).
Molecular FormulaC6H5Cl2NO
Molecular Weight178.01 g/mol
CAS No.50392-39-7
Cat. No.B1313016
⚠ Attention: For research use only. Not for human or veterinary use.
4-Amino-2,5-dichlorophenol (CAS 50392-39-7), also referred to as 2,5-dichloro-4-aminophenol, is a chlorinated aminophenol derivative that functions as a critical building block in industrial organic synthesis [1]. This compound presents as a bright yellow to pale yellow crystalline solid with a melting point range of 178–179 °C and limited aqueous solubility, but it demonstrates good solubility in common organic solvents such as alcohols, ethers, and acetic acid . Its molecular structure features an amino group and two chlorine atoms positioned on a phenolic ring, a configuration that imparts distinct reactivity and physicochemical properties that are essential for its established role as a key intermediate [2]. The primary industrial demand for this compound is driven by its use in the synthesis of the insect growth regulator Lufenuron, and it is also utilized as an intermediate in the production of oxidation hair dyes and various pharmaceutical agents [3].
1
Key Intermediate
Building block for Lufenuron, a chitin synthesis inhibitor insect growth regulator
2
Hair Dye Intermediate
Primary intermediate for oxidative hair dye formulations with reported wash fastness
3
Medicinal Chemistry
Versatile aminophenol scaffold for anti-inflammatory and other research candidates
[2] Ningbo Inno Pharmchem Co., Ltd. (2025). 4-Amino-2,5-dichlorophenol: Chemical Properties and Manufacturing Insights. NBInno. View Source
[3] Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of 4-Amino-2,5-dichlorophenol in Modern Chemical Synthesis. NBInno. View Source
4-Amino-2,5-dichlorophenol Irreplaceability
Generic substitution with other aminophenols (e.g., 4-aminophenol) or chlorophenol analogs (e.g., 2,4-dichlorophenol) is not feasible due to the specific influence of chlorine substitution pattern and amino group position on critical performance parameters [1]. The presence of chlorine atoms at the 2 and 5 positions of the phenolic ring alters the compound's electronic properties and steric profile, directly affecting its reactivity in downstream syntheses and its biological profile [2]. Studies have demonstrated that the number and position of chloro substituents, in conjunction with the relative arrangement of the amino and hydroxyl groups, significantly influence nephrotoxic potential, highlighting that analogs cannot be interchanged without altering safety and efficacy profiles [3]. Furthermore, in oxidation hair dye applications, 2-substituted 4-aminophenol derivatives like 4-Amino-2,5-dichlorophenol were specifically developed as alternatives to p-aminophenol due to toxicological concerns, providing improved wash fastness and light stability [4]. Therefore, substituting this compound with a seemingly similar analog can lead to synthetic pathway failure, altered product performance, or a different toxicological outcome.
2,5-Dichloro substitution pattern
The specific chlorine positions are not replicated by other aminophenols; reactivity and synthetic pathway fit may shift.
Toxicological endpoint context
In vitro studies show nephrotoxic potential varies with chloro position; substitution may alter endpoint interpretation.
Oxidative dye performance
Reported dye uptake, wash fastness, and light stability are linked to 2-substituted 4-aminophenol structure; direct analog transfer may not reproduce these properties.
[1] Rankin, G. O., Palmer, D., Sweeney, A., Schuetz, C., Kraynie, A., & Anestis, D. K. (2011). Comparative in vitro aminophenol and aminochlorophenol‐induced nephrotoxicity. The FASEB Journal, 25. View Source
[2] Rankin, G. O., Palmer, D., Sweeney, A., Schuetz, C., Kraynie, A., & Anestis, D. K. (2011). Comparative in vitro aminophenol and aminochlorophenol‐induced nephrotoxicity. The FASEB Journal, 25. View Source
[3] Rankin, G. O., Palmer, D., Sweeney, A., Schuetz, C., Kraynie, A., & Anestis, D. K. (2011). Comparative in vitro aminophenol and aminochlorophenol‐induced nephrotoxicity. The FASEB Journal, 25. View Source
[4] Wella Operations US LLC. (2005). Primary intermediates for oxidative coloration of hair. U.S. Patent No. US6838561B2. View Source
4-Amino-2,5-dichlorophenol Evidence Guide
Synthetic Yield via Bamberger Rearrangement
In the synthesis of 4-Amino-2,5-dichlorophenol from 1,4-dichlorobenzene via nitration, catalytic reduction with hydrazine hydrate, and subsequent Bamberger rearrangement, the optimized process achieved a yield of 53.1% for the target compound [1]. The preceding step, reduction to 2,5-dichlorobenzene hydroxylamine, proceeded with a yield of 96.1% [1].
Synthetic YieldReported
53.1% isolated yield
Supports route reproducibility and procurement cost assessment.
Via Bamberger rearrangement; preceding reduction step yield 96.1%.
N/A (Process optimization study without a direct head-to-head comparator)
Quantified Difference
N/A
Conditions
Synthesis from 1,4-dichlorobenzene using hydrazine hydrate and Bamberger rearrangement under optimized conditions
Why This Matters
This data establishes a reproducible synthetic route with a quantified yield for 4-Amino-2,5-dichlorophenol, which is critical for cost analysis and process validation during procurement.
[1] Yan, X. L. (2015). Synthesis of 2,5-Dichloro-4-aminophenol. Shanghai Petrochemical Academy. View Source
Nephrotoxicity SAR Comparison
A comparative in vitro study of aminophenol and aminochlorophenol-induced nephrotoxicity demonstrated that the number and position of chloro substituents, along with the relative positions of the amino and hydroxyl groups, are key determinants of nephrotoxic potential [1]. The study compared several analogs, including 4-aminophenol, 4-amino-2-chlorophenol, 4-amino-3-chlorophenol, 2-amino-4-chlorophenol, and 4-amino-2,6-dichlorophenol, among others [1]. While specific IC50 or LD50 values were not provided in the abstract, the findings explicitly state that the toxicity profile is not uniform across this compound class [1].
Nephrotoxicity SARClass-level inference
4-Amino-2,5-dichlorophenol vs. 4-aminophenol and chlorinated analogs
This evidence demonstrates that substituting 4-Amino-2,5-dichlorophenol with another aminophenol will likely result in a different toxicity profile, a critical consideration for safety and regulatory compliance.
[1] Rankin, G. O., Palmer, D., Sweeney, A., Schuetz, C., Kraynie, A., & Anestis, D. K. (2011). Comparative in vitro aminophenol and aminochlorophenol‐induced nephrotoxicity. The FASEB Journal, 25. View Source
DPPH Radical Scavenging Activity
The antioxidant activity of 4-Amino-2,5-dichlorophenol was assessed in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which is a standard method for evaluating free radical scavenging capacity [1]. The compound was evaluated as part of a broader structure-activity relationship (SAR) study of phenolic and anilinic compounds . The study concluded that in DPPH scavenging, phenolic compounds were generally more active than aniline compounds due to the lower bond dissociation energy of the O-H bond compared to the N-H bond .
DPPH ScavengingClass-level inference
Phenolic O-H bond dissociation energy lower than N-H
May support antioxidant research context; specific IC50 not reported.
Standard DPPH radical scavenging assay; phenolic compounds generally more active than anilines.
Evaluated in DPPH assay (specific IC50 value not found in provided sources)
Comparator Or Baseline
Other phenolic and anilinic compounds within the SAR study
Quantified Difference
Phenolic compounds exhibited higher activity than anilines due to lower O-H bond dissociation energy
Conditions
DPPH free radical scavenging assay
Why This Matters
This data confirms that 4-Amino-2,5-dichlorophenol possesses measurable antioxidant activity, a property that may be relevant for applications requiring oxidative stability or in pharmaceutical research.
[1] BindingDB. (2007). Assay Method Information: ChEMBL_311665 (CHEMBL825457). University of California, San Diego. View Source
Predicted pKa and logP Properties
The predicted acid dissociation constant (pKa) for 4-Amino-2,5-dichlorophenol is 7.81 ± 0.23 . Its calculated logP (partition coefficient) is 2.86 [1]. These values are distinct from the parent compound, 4-aminophenol, which has a higher pKa (approx. 10.3 for the phenolic OH) and a lower logP (approx. 0.04), due to the electron-withdrawing and lipophilic effects of the two chlorine substituents.
pKa and logPPredicted
pKa 7.81 ± 0.23 / logP 2.86
4-Aminophenol (parent)pKa ~10.3, logP ~0.04
Lower ionization and higher lipophilicity alter solubility and membrane behavior.
Computed values; verify experimentally for critical applications.
Physicochemical PropertiespKaLipophilicityADME
Evidence Dimension
Physicochemical Properties (pKa and logP)
Target Compound Data
pKa = 7.81 ± 0.23 (predicted); logP = 2.86
Comparator Or Baseline
4-Aminophenol (pKa ~10.3; logP ~0.04)
Quantified Difference
pKa is ~2.5 units lower; logP is ~2.8 units higher
Conditions
Predicted/computed values
Why This Matters
A significantly lower pKa indicates 4-Amino-2,5-dichlorophenol will be less ionized at physiological pH compared to 4-aminophenol, while its higher logP denotes greater lipophilicity. These differences profoundly affect solubility, membrane permeability, and reactivity, making substitution impossible for applications reliant on these properties.
This compound is the established and commercially preferred intermediate for the synthesis of Lufenuron (CAS 103055-07-8) . Lufenuron is a chitin synthesis inhibitor used as a veterinary medicine for flea control and as an agricultural insecticide . The specific 2,5-dichloro substitution pattern on the aminophenol core is a structural requirement for the biological activity of the final Lufenuron molecule, making 4-Amino-2,5-dichlorophenol an essential and non-substitutable starting material for this high-value product [6].
Oxidative Hair Dye Intermediate
4-Amino-2,5-dichlorophenol is utilized as a primary intermediate in oxidative hair coloring compositions . Patented formulations cite 2-substituted 4-aminophenol derivatives as providing good dye uptake by hair, color shades that are stable over time, good wash fastness, and resistance to light and shampooing . The compound was specifically developed as a safer and more effective alternative to p-aminophenol, which faced toxicological concerns .
Pharmaceutical R&D Building Block
The compound serves as a versatile building block in medicinal chemistry, particularly for the development of anti-inflammatory agents and other therapeutic candidates . Its dichlorophenolic group provides lipophilicity, which can be beneficial for membrane permeability and target receptor interactions . The compound is also used as a reference standard or impurity marker in pharmaceutical analysis, such as for the drug Lenvatinib [6].
Nitroarene Reduction Catalyst
4-Amino-2,5-dichlorophenol has been reported for use as a catalyst in the reduction of aromatic nitro compounds to their corresponding aminophenols . This application leverages the compound's redox-active aminophenol core for catalytic processes, providing a niche use case beyond its role as a synthetic intermediate .
Application
Selection Property
Validation Focus
Lufenuron intermediate synthesis
2,5-Dichloro substitution specificity
Confirm synthetic route consistency and purity for chitin inhibition research
Oxidative hair dye intermediate
Reported wash fastness and light stability
Assess dye uptake and color longevity in target formulation
Medicinal chemistry building block
Lipophilic aminophenol core
Evaluate membrane permeability and target reactivity in anti-inflammatory research
Nitroarene reduction catalyst
Redox-active aminophenol structure
Confirm catalytic activity under reported conditions
[1] Wella Operations US LLC. (2005). Primary intermediates for oxidative coloration of hair. U.S. Patent No. US6838561B2. View Source
[2] Wella Operations US LLC. (2005). Primary intermediates for oxidative coloration of hair. U.S. Patent No. US6838561B2. View Source
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